molecular formula C14H15NO4 B1588409 ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 57056-57-2

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1588409
CAS No.: 57056-57-2
M. Wt: 261.27 g/mol
InChI Key: FQMSSTZJKSWSMP-LLVKDONJSA-N
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Description

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by esterification with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific ester group and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57056-57-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1

InChI Key

FQMSSTZJKSWSMP-LLVKDONJSA-N

SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2

Origin of Product

United States

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